molecular formula C11H15F2N5 B15050338 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15050338
M. Wt: 255.27 g/mol
InChI Key: UECIVJIUUIJIHU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a difluoromethyl group at position 1, a methyl group at position 3, and a substituted benzylamine group at position 2. The molecule’s unique fluorinated structure enhances its metabolic stability and bioavailability, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves radical difluoromethylation of pyrazole precursors under controlled conditions to ensure high yields and purity .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-3-17-6-9(5-15-17)4-14-10-7-18(11(12)13)16-8(10)2/h5-7,11,14H,3-4H2,1-2H3

InChI Key

UECIVJIUUIJIHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functionalization to introduce the ethyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethyl sulfoxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, with careful monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The specific pathways involved depend on the target application, whether it be inhibiting a particular enzyme or modulating a receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, which significantly influence their chemical reactivity, biological activity, and industrial utility. Below is a detailed comparative analysis:

Structural Analogs with Substituent Variations

Compound Name Structural Differences Key Properties Applications
1-(Difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine () - 1,3-dimethylpyrazole substituent instead of 1-ethylpyrazole - Higher metabolic stability due to methyl groups
- Moderate HDAC6 inhibition
- Anticancer research (reduced tumor growth in vivo)
1-(Difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine () - Additional fluoro group at pyrazole position 5
- Pyrazole ring at position 3
- Enhanced enzyme binding affinity
- Improved antimicrobial activity
- Drug development (bioavailability studies)
1-(Difluoromethyl)-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine () - Fluorophenyl substituent instead of ethylpyrazole - Stronger π-π interactions with enzymes
- Higher solubility in polar solvents
- Agrochemical development (pesticide formulations)
1-(Difluoromethyl)-3-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine () - Thienylmethyl group replaces ethylpyrazole - Increased lipophilicity
- Broad-spectrum antimicrobial activity
- Materials science (functionalized polymers)

Functional Group Comparisons

  • Difluoromethyl vs. Trifluoromethyl Groups :
    Compounds like 1-ethyl-3-(trifluoromethyl)-1H-pyrazole () exhibit higher electronegativity and stronger C-F bond stability compared to the target compound’s difluoromethyl group. However, the difluoromethyl group offers better steric flexibility, enhancing binding to enzyme active sites .

  • Pyrazole vs. Isoxazole Cores :
    Isoxazole derivatives (e.g., 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-isoxazole , ) show reduced metabolic stability but superior agrochemical efficacy due to sulfur-based reactivity .

Biological Activity

1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and pyrazole moieties suggests diverse pharmacological properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C10H14F2N5
  • Molecular Weight : 277.70 g/mol
  • CAS Number : 1856040-24-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The difluoromethyl group is known to enhance the potency of drugs by altering their interaction with biological targets.
  • Enzyme Inhibition : Research suggests that pyrazole derivatives can act as inhibitors for various enzymes, including those involved in cancer progression and metabolic pathways.
  • Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, there is potential for this compound to affect neurotransmitter systems, which could be relevant in treating mood disorders.

Case Studies and Research Findings

A review of recent literature provides insights into the biological activity of similar compounds and highlights the potential mechanisms through which this compound may exert its effects:

Table 1: Summary of Biological Activities Related to Pyrazole Derivatives

CompoundActivity TypeMechanism of ActionReference
1-(Difluoromethyl)-N-[...]-3-methyl...AnticancerInhibition of cell proliferation via apoptosis
Similar Pyrazole DerivativeEnzyme InhibitionCompetitive inhibition of enzyme active sites
Fluorinated Pyrazole AnalogNeuropharmacologicalModulation of serotonin receptors

Detailed Research Findings

In studies focused on related compounds, it was found that the incorporation of fluorine atoms significantly enhances the lipophilicity and metabolic stability of pyrazole derivatives, which can lead to improved bioavailability and therapeutic efficacy. For instance, compounds with trifluoromethyl groups have shown up to six-fold increases in potency against specific targets compared to their non-fluorinated counterparts .

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